molecular formula C7H6ClNO3S B1368362 2-Chloro-5-formylbenzenesulfonamide CAS No. 3279-81-0

2-Chloro-5-formylbenzenesulfonamide

Cat. No.: B1368362
CAS No.: 3279-81-0
M. Wt: 219.65 g/mol
InChI Key: ABTIADUZLHZTGU-UHFFFAOYSA-N
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Description

2-Chloro-5-formylbenzenesulfonamide is an organic compound with the molecular formula C7H6ClNO3S It is a derivative of benzenesulfonamide, featuring a chloro substituent at the second position and a formyl group at the fifth position on the benzene ring

Scientific Research Applications

2-Chloro-5-formylbenzenesulfonamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anti-inflammatory properties.

    Material Science: Utilized in the preparation of functionalized materials with specific properties.

Safety and Hazards

The safety information for 2-Chloro-5-formylbenzenesulfonamide includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-5-formylbenzenesulfonamide involves the reaction of 2-chlorobenzenesulfonamide with formylating agents under controlled conditions. For instance, the compound can be prepared by reacting 2-chlorobenzenesulfonamide with a formylating agent such as formic acid or formamide in the presence of a catalyst like Raney nickel . The reaction typically requires refluxing the mixture for a specific duration, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-formylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Products with various nucleophiles replacing the chloro group.

    Oxidation: 2-Chloro-5-carboxybenzenesulfonamide.

    Reduction: 2-Chloro-5-hydroxymethylbenzenesulfonamide.

Mechanism of Action

The mechanism of action of 2-Chloro-5-formylbenzenesulfonamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of a formyl group.

    2-Chloro-5-methylbenzenesulfonamide: Contains a methyl group instead of a formyl group.

    2-Chloro-5-aminobenzenesulfonamide: Features an amino group in place of the formyl group.

Uniqueness

2-Chloro-5-formylbenzenesulfonamide is unique due to the presence of both a chloro and a formyl group on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-5-formylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-4H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTIADUZLHZTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562652
Record name 2-Chloro-5-formylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3279-81-0
Record name 2-Chloro-5-formylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-5-(hydroxymethyl)benzenesulfonamide (696 mg, 3.14 mmol) in acetone (30 mL) was added to a round bottom flask containing MnO2 (2.73 g, 31.4 mmol). The mixture was stirred for 50 hours until the starting material was consumed, then filtered though a pad of celite. The filtrate was evaporated to afford the product (444 mg, 64%) as a white solid. MS (ES+) m/z 220 [M+H]+.
Quantity
696 mg
Type
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Reaction Step One
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30 mL
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Quantity
2.73 g
Type
catalyst
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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